molecular formula C7H10O2 B029437 (R)-Cyclohex-3-enecarboxylic acid CAS No. 5709-98-8

(R)-Cyclohex-3-enecarboxylic acid

Cat. No.: B029437
CAS No.: 5709-98-8
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-LURJTMIESA-N
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Description

®-Cyclohex-3-enecarboxylic acid is an organic compound characterized by a cyclohexene ring with a carboxylic acid functional group attached to it. This compound is notable for its chiral center, which gives it specific stereochemical properties. It is used in various chemical reactions and has applications in multiple scientific fields.

Scientific Research Applications

®-Cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohex-3-enecarboxylic acid typically involves the following steps:

    Starting Material: The process often begins with cyclohexene.

    Oxidation: Cyclohexene is oxidized to form cyclohex-3-enone.

    Carboxylation: The cyclohex-3-enone undergoes carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of ®-Cyclohex-3-enecarboxylic acid may involve the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the stereochemical purity of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-Cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-3-enecarboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Cyclohex-3-enecarboxylate derivatives.

    Reduction: Cyclohex-3-enemethanol.

    Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.

Mechanism of Action

The mechanism of action of ®-Cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclohexene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in biomolecules.

Comparison with Similar Compounds

    Cyclohexane Carboxylic Acid: Lacks the double bond present in ®-Cyclohex-3-enecarboxylic acid.

    Cyclohex-2-enecarboxylic Acid: Has the double bond in a different position.

    Cyclohex-3-enemethanol: The carboxylic acid group is reduced to an alcohol.

Uniqueness: ®-Cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and the position of the double bond, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(1R)-cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSWCWPCANWBFG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353089
Record name (R)-Cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-98-8
Record name (1R)-3-Cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5709-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-cyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
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Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Cyclohex-3-enecarboxylic acid
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Customer
Q & A

Q1: What is the main challenge in synthesizing (R)-(+)-Cyclohex-3-enecarboxylic acid using an asymmetric Diels-Alder reaction with N-propenoylbornane-10,2-sultam and butadiene, and how is it addressed in the research?

A: The main challenge is the unwanted polymerization side reaction catalyzed by ethylaluminum dichloride. This side reaction reduces the yield of the desired (R)-(+)-Cyclohex-3-enecarboxylic acid product. The research demonstrates that adding galvinoxyl to the reaction mixture effectively suppresses this polymerization. [, ] Galvinoxyl acts as a radical scavenger, preventing the formation of radical species that initiate the polymerization process. This results in a more practical and scalable synthesis of the target compound. [, ]

Q2: Could you elaborate on the role of galvinoxyl in the synthesis of (R)-(+)-Cyclohex-3-enecarboxylic acid?

A: Galvinoxyl acts as a radical scavenger in the reaction mixture. [, ] During the ethylaluminum dichloride-catalyzed Diels-Alder reaction, radical species can form, leading to undesirable polymerization side reactions. These side reactions consume reactants and lower the yield of the desired (R)-(+)-Cyclohex-3-enecarboxylic acid. Galvinoxyl effectively scavenges these radical species, preventing the initiation of polymerization. This allows the Diels-Alder reaction to proceed with higher selectivity towards the desired product, making the synthesis more efficient and practical.

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